molecular formula C16H12N2O5 B14808742 1-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone

Cat. No.: B14808742
M. Wt: 312.28 g/mol
InChI Key: CMJLTOPBXIAGIA-UHFFFAOYSA-N
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Description

1-(4-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}phenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzodioxole ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}phenyl)ethanone typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 4-aminoacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(4-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}phenyl)ethanone involves its interaction with specific molecular targets. The nitro group and benzodioxole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • 3-Nitro-5-amino-1,2,4-oxadiazole

Uniqueness

1-(4-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}phenyl)ethanone is unique due to its combination of a nitro group, benzodioxole ring, and ethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

1-[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C16H12N2O5/c1-10(19)11-2-4-13(5-3-11)17-8-12-6-15-16(23-9-22-15)7-14(12)18(20)21/h2-8H,9H2,1H3

InChI Key

CMJLTOPBXIAGIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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